molecular formula C22H40O12 B13446027 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate

Cat. No.: B13446027
M. Wt: 496.5 g/mol
InChI Key: XACGSRCCTRJOIX-USIHLEFOSA-N
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Description

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate is a complex carbohydrate derivative It is a glycoside formed by the linkage of two glucose molecules with a decanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate typically involves the glycosylation of glucose derivatives. One common method is the enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond between glucose molecules. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound can involve both chemical and enzymatic methods. Chemical synthesis may use protecting groups to selectively react with specific hydroxyl groups on the glucose molecules. Enzymatic methods, on the other hand, utilize enzymes to catalyze the reaction under milder conditions, which can be more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the glycosidic bond to yield glucose and decanoic acid.

    Oxidation: Oxidizing the hydroxyl groups to form corresponding ketones or aldehydes.

    Reduction: Reducing the carbonyl groups to form alcohols.

Common Reagents and Conditions

Major Products

    Hydrolysis: Glucose and decanoic acid.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can be hydrolyzed by glycosidases to release glucose, which can then enter metabolic pathways such as glycolysis. The decanoate ester group may also interact with lipid membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-alpha-D-Glucopyranosyl-beta-D-glucopyranose-1-decanoate is unique due to the presence of the decanoate ester group, which imparts distinct physicochemical properties. This ester group enhances the compound’s hydrophobicity, making it more suitable for applications in non-aqueous environments compared to other disaccharides .

Properties

Molecular Formula

C22H40O12

Molecular Weight

496.5 g/mol

IUPAC Name

[(2S,3R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] decanoate

InChI

InChI=1S/C22H40O12/c1-2-3-4-5-6-7-8-9-14(25)33-21-19(30)17(28)20(13(11-24)32-21)34-22-18(29)16(27)15(26)12(10-23)31-22/h12-13,15-24,26-30H,2-11H2,1H3/t12-,13?,15-,16+,17?,18-,19-,20-,21+,22-/m1/s1

InChI Key

XACGSRCCTRJOIX-USIHLEFOSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1[C@@H](C([C@@H](C(O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

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